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Compound of Interest

Compound Name: EPZ-719

Cat. No.: B10831913

In the landscape of epigenetic therapy, small molecule inhibitors targeting histone
methyltransferases have emerged as a promising class of anti-cancer agents. This guide
provides a detailed comparison of two such molecules: EPZ-719, a preclinical inhibitor of
SETD2, and tazemetostat, an FDA-approved inhibitor of EZH2. While both drugs modulate
histone methylation, they target distinct enzymes, leading to different mechanisms of action
and therapeutic applications. This document is intended for researchers, scientists, and drug
development professionals, offering a comprehensive overview supported by experimental
data.

Overview and Mechanism of Action

Tazemetostat (Tazverik®) is a first-in-class, orally bioavailable small molecule inhibitor of the
enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive
Complex 2 (PRC2).[1][2] EZH2 is responsible for the methylation of histone H3 on lysine 27
(H3K27), a mark associated with transcriptional repression.[3] By inhibiting both wild-type and
mutant forms of EZH2, tazemetostat leads to a decrease in H3K27 trimethylation (H3K27me3),
resulting in the derepression of PRC2 target genes, which can include tumor suppressors.[1][3]
This mechanism has shown clinical efficacy in certain hematological malignancies and solid
tumors, particularly those with EZH2 mutations or a dependency on the PRC2 pathway.[1][4]
Tazemetostat is approved for the treatment of adults and pediatric patients aged 16 years and
older with metastatic or locally advanced epithelioid sarcoma not eligible for complete
resection, and for adult patients with relapsed or refractory follicular lymphoma whose tumors
are positive for an EZH2 mutation as detected by an FDA-approved test and who have
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received at least two prior systemic therapies, or who have no satisfactory alternative treatment
options.[5][6]

EPZ-719 is a potent and selective, orally effective preclinical inhibitor of SET domain-containing
protein 2 (SETD2).[7][8][9] SETD2 is the sole enzyme responsible for the trimethylation of
histone H3 on lysine 36 (H3K36me3), a mark generally associated with active transcription and
DNA repair.[8] The therapeutic hypothesis for SETDZ2 inhibition is being explored in cancers
with specific genetic contexts, such as multiple myeloma with t(4;14) translocation, which leads
to overexpression of the histone methyltransferase MMSET (also known as NSD2).[10][11]
MMSET catalyzes the formation of H3K36me2, the substrate for SETD2. It is hypothesized that
in this context, cancer cells become dependent on the SETD2-mediated conversion of
H3K36me2 to H3K36me3 for their survival.[10] EPZ-719 is currently in the investigational stage
and has demonstrated significant anti-tumor activity in preclinical models.[11]
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Caption: Mechanism of EZH2 inhibition by tazemetostat.

Diagram of the SETD2 Signaling Pathway and Inhibition by EPZ-719
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b10831913?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9892962/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9892962/
https://pubmed.ncbi.nlm.nih.gov/38520556/
https://pubmed.ncbi.nlm.nih.gov/38520556/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-tazemetostat-hydrobromide
https://pubmed.ncbi.nlm.nih.gov/33035459/
https://pubmed.ncbi.nlm.nih.gov/33035459/
https://go.drugbank.com/drugs/DB12887
https://www.tazverik.com/hcp/epithelioid-sarcoma
https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00272
https://pmc.ncbi.nlm.nih.gov/articles/PMC8521618/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8521618/
https://www.medchemexpress.com/epz-719.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9290024/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9290024/
https://www.fiercebiotech.com/research/eha-epizyme-s-potential-first-class-multiple-myeloma-drug-inhibits-tumors-mice
https://www.benchchem.com/product/b10831913#epz-719-vs-tazemetostat-in-epigenetic-therapy
https://www.benchchem.com/product/b10831913#epz-719-vs-tazemetostat-in-epigenetic-therapy
https://www.benchchem.com/product/b10831913#epz-719-vs-tazemetostat-in-epigenetic-therapy
https://www.benchchem.com/product/b10831913#epz-719-vs-tazemetostat-in-epigenetic-therapy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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